
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-derived compound characterized by a benzyl group at the 7th position and a methyl group at the 3rd position of the purine scaffold. This structure is a modified xanthine derivative, sharing core features with caffeine and theophylline but distinguished by its substitution pattern. Its synthesis often involves alkylation or coupling reactions, as seen in derivatives like 7-benzyl-8-(piperidin-4-yloxy)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (precursor to NCT-501), where regioselective functionalization is critical .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine precursor. One common method is the reaction of 3-methylxanthine with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the benzyl group.
Reduction: Reduction reactions may target the carbonyl groups in the purine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the purine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield a benzaldehyde derivative, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, influencing various biochemical pathways. For example, they might inhibit enzymes involved in DNA replication or repair, leading to potential anticancer effects.
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
Table 1: Structural and Functional Comparison of Key Purine-2,6-dione Derivatives
Key Observations:
Position 7 Substitutions :
- The 7-benzyl group in the target compound increases steric bulk and lipophilicity compared to 7-methyl (3,7-dimethyl derivative) or 7-ethyl (3-benzyl-7-ethyl derivative). This may enhance binding to hydrophobic pockets in receptors, as seen in the BRD4 inhibitor fragment F1 .
- In contrast, 3,7-dimethyl derivatives exhibit optimal 5-HT6/D2 receptor affinity due to balanced hydrophobicity and spacer length in arylpiperazine conjugates .
Position 8 Modifications :
- The absence of an 8th substituent in the target compound contrasts with derivatives like 8-thioxo or 8-pyridinyloxy analogs. For example, 8-thioxo substitution enhances inhibitory activity against nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) , while bulky 8-substituents in caffeine derivatives abolish CNS activity but retain analgesia .
Impact of Lipophilicity :
- Lipophilic groups (e.g., benzyl, ethyl) improve membrane penetration but may reduce solubility. The 3-benzyl-7-ethyl derivative (Fragment F1) showed moderate BRD4 binding, which was enhanced by adding a sulfonamide group in compound 17 .
Biological Activity
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological and pharmacological activities. This compound is characterized by its unique structure, which includes a benzyl group and a methyl group attached to the purine scaffold. Its synthesis typically involves alkylation reactions with purine precursors under specific conditions.
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₉N₅O₂
- Molecular Weight : 233.22 g/mol
- CAS Number : 56025-86-6
This compound's purine core allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in cellular processes. Purines are known to influence DNA replication and repair mechanisms, and this compound may exhibit similar properties by interacting with:
- Enzymes : Such as kinases and phosphatases that play critical roles in signaling pathways.
- Receptors : Involved in neurotransmission and other physiological processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of proliferative signaling.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its inhibitory effects on enzymes like dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management. The compound's structure allows it to bind effectively to the active site of DPP-IV, thereby inhibiting its activity and potentially contributing to glucose metabolism regulation .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on MCF7 Cells : This study demonstrated that treatment with the compound resulted in significant reductions in cell viability compared to control groups. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis .
- DPP-IV Inhibition Study : In vitro assays showed that this compound effectively inhibited DPP-IV activity with an IC₅₀ value comparable to established inhibitors. This suggests potential applications in managing type 2 diabetes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of xanthine derivatives. Key steps include:
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N7-Benzylation : Reacting 3-methylxanthine with benzyl bromide in a polar aprotic solvent (e.g., DMF) using a strong base (e.g., KOH) at 60–80°C.
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Critical Parameters : Temperature control (>80°C may lead to N9-alkylation byproducts), stoichiometric excess of benzylating agent (1.2–1.5 eq), and inert atmosphere to prevent oxidation .
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Yield Optimization : Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) typically achieves 60–75% yield.
- Data Table :
Route | Solvent | Base | Temp (°C) | Yield (%) |
---|---|---|---|---|
N7-Benzylation | DMF | KOH | 70 | 68 |
Microwave-assisted | DMSO | NaH | 100 | 72 |
Q. How can NMR spectroscopy confirm the regiochemistry of the benzyl and methyl substituents?
- Methodological Answer :
- ¹H NMR : The N7-benzyl group shows a singlet for the benzylic CH₂ protons (δ 4.8–5.2 ppm), while the N3-methyl group appears as a singlet (δ 3.3–3.5 ppm).
- ¹³C NMR : The carbonyl carbons (C2 and C6) resonate at δ 155–160 ppm, with downfield shifts indicating hydrogen bonding or electron withdrawal .
- HSQC/HMBC : Correlates protons to adjacent carbons, confirming substitution at N3 and N7 .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Poor in water (<0.1 mg/mL) but soluble in DMSO (>50 mg/mL). Solubility increases in alkaline buffers (pH >8) due to deprotonation of the N9-H .
- Stability : Degrades <5% after 24 hours at 25°C (pH 7.4), but hydrolyzes rapidly under acidic conditions (pH <3, t₁/₂ = 2 hours) .
Advanced Research Questions
Q. How does the benzyl group at N7 modulate electronic properties compared to alkyl or halogenated substituents?
- Methodological Answer :
- Electronic Effects : The benzyl group acts as an electron donor via resonance, increasing electron density at C8 (observed via upfield ¹³C shifts of C8: δ 140 → 135 ppm). This contrasts with electron-withdrawing groups (e.g., bromo in ), which downfield-shift C8 .
- Reactivity : Benzyl-substituted derivatives show slower hydrolysis rates than ethyl analogs due to steric hindrance and resonance stabilization .
Q. How can conflicting reports on biological activity (e.g., kinase inhibition vs. PDE inhibition) be resolved?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., radiometric kinase assays vs. fluorescence-based PDE assays) to confirm target specificity.
- Purity Checks : Contaminants like N9-alkylated byproducts (common in synthesis) may off-target PDEs. Validate purity via HPLC (>98%, C18 column, 0.1% TFA/ACN gradient) .
- Structural Analogs : Compare with theophylline (PDE inhibitor) and staurosporine (kinase inhibitor) to identify SAR trends .
Q. What computational strategies predict the compound’s binding affinity to adenosine receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with A₂A receptor crystal structures (PDB: 3REY). The benzyl group occupies a hydrophobic subpocket, while the purine-dione core forms hydrogen bonds with Asn253 .
- MD Simulations : 100-ns simulations in explicit solvent reveal stable binding poses (RMSD <2 Å), with ΔG binding ≈ −9.5 kcal/mol (MM-PBSA) .
Q. Data Contradictions and Resolution
-
Contradiction : Some studies report EC₅₀ values for cAMP modulation at 10 μM, while others show no activity below 50 μM.
-
Contradiction : Conflicting melting points (reported: 210–220°C vs. 195–205°C).
Properties
IUPAC Name |
7-benzyl-3-methylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-11-10(12(18)15-13(16)19)17(8-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGPQVDOOZWSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350671 | |
Record name | 7-Benzyl-3-methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56025-86-6 | |
Record name | 7-Benzyl-3-methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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